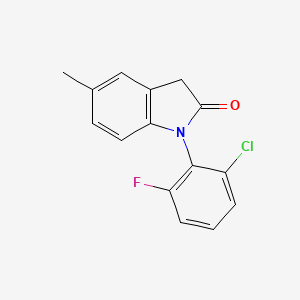
1-(2-Chloro-6-fluorophenyl)-5-methyl-1H-indole-2(3H)-one
Cat. No. B1250414
M. Wt: 275.7 g/mol
InChI Key: LFXMCCUTBWQOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06310099B1
Procedure details


A mixture of 100 g (0.32 mol) of N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline and 110 g (0.82 mol) of aluminum chloride in 400 ml of 1,2-dichlorobenzene is stirred vigorously and heated to 140° for 7.5 hours. The reaction is cooled to room temperature and added to a mixture of 100 ml of 12N HCl and 700 ml of water (cooled to 0-5° in a dry ice/acetone bath). The mixture is extracted twice with 400 ml of methylene chloride and the combined organic layers are washed with 600 ml of 3N HCl. The organic layer is stirred with 66 g of magnesium sulfate and 33 g of charcoal (DARCO G-60). The solids are filtered through a pad of Celite and the solvents are evaporated under reduced pressure to give a tan solid which is recrystallized from ethanol to give N-(2′-chloro-6′-fluorophenyl)-5-methyloxindole, m.p. 137-140°.
Name
N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline
Quantity
100 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]([C:17](=[O:20])[CH2:18]Cl)[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.O>ClC1C=CC=CC=1Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:10]2[C:15](=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[CH2:18][C:17]1=[O:20] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
N-(2′-chloro-6′-fluorophenyl)-N-chloroacetyl-4-methylaniline
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)N(C1=CC=C(C=C1)C)C(CCl)=O
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 140° for 7.5 hours
|
|
Duration
|
7.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted twice with 400 ml of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers are washed with 600 ml of 3N HCl
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The organic layer is stirred with 66 g of magnesium sulfate and 33 g of charcoal (DARCO G-60)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids are filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents are evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)N1C(CC2=CC(=CC=C12)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
